molecular formula C29H26O3 B14260942 2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran CAS No. 161939-14-6

2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran

Cat. No.: B14260942
CAS No.: 161939-14-6
M. Wt: 422.5 g/mol
InChI Key: SQWFNVMZGIOFHT-UHFFFAOYSA-N
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Description

Berry red is a phenolic compound found in various red berries such as blueberries, red raspberries, red currants, and blackberries. It is known for its vibrant color and bioactive properties, making it a significant compound in the food, cosmetic, and pharmaceutical industries. The primary phenolic compounds in berry red include anthocyanins, which are responsible for the red, purple, and blue hues of the berries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The extraction of berry red compounds from berries involves several modern techniques aimed at maximizing yield and purity. These techniques include:

    Pulsed Electric Field Extraction: This method uses short bursts of high voltage to disrupt cell membranes, facilitating the release of phenolic compounds.

    Ultrasound-Assisted Extraction: Ultrasound waves create cavitation bubbles that break cell walls, enhancing the extraction of bioactive compounds.

    Pressurized Liquid Extraction: This technique uses high pressure and temperature to extract phenolic compounds efficiently.

    Microwave-Assisted Extraction: Microwaves heat the solvent and plant material, increasing the extraction rate of phenolic compounds.

    Supercritical CO2 Extraction: This method uses supercritical carbon dioxide as a solvent to extract phenolic compounds without the use of hazardous chemicals.

Industrial Production Methods

Industrial production of berry red compounds typically involves the processing of berry pomaces, which are the solid residues left after juice extraction. These pomaces are rich in phenolic compounds and can be processed using the aforementioned extraction techniques to obtain high-purity berry red compounds .

Chemical Reactions Analysis

Types of Reactions

Berry red compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, ascorbic acid.

    Substitution Reagents: Acetic anhydride, benzoyl chloride.

Major Products Formed

The major products formed from these reactions include various anthocyanin derivatives, quinones, and leucoanthocyanins, which have different colors and bioactive properties .

Scientific Research Applications

Berry red compounds have a wide range of scientific research applications, including:

    Chemistry: Used as natural colorants and antioxidants in food and cosmetic products.

    Biology: Studied for their antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

    Medicine: Investigated for their potential in preventing and treating chronic diseases such as cardiovascular diseases, diabetes, and cancer.

    Industry: Utilized in the production of natural dyes, food additives, and nutraceuticals

Mechanism of Action

The mechanism of action of berry red compounds involves their interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Berry red compounds are compared with other phenolic compounds found in different berries:

    Blueberries: High in anthocyanins, particularly malvidin and delphinidin.

    Red Raspberries: Rich in cyanidin and pelargonidin.

    Red Currants: Contain high levels of cyanidin and delphinidin.

    Blackberries: High in cyanidin and petunidin.

Uniqueness

Berry red compounds are unique due to their high anthocyanin content and diverse bioactive properties. They exhibit a wide range of colors and have significant antioxidant, anti-inflammatory, and anticancer activities, making them valuable in various scientific and industrial applications .

Properties

CAS No.

161939-14-6

Molecular Formula

C29H26O3

Molecular Weight

422.5 g/mol

IUPAC Name

2,2-bis(4-methoxyphenyl)-5,6-dimethylbenzo[h]chromene

InChI

InChI=1S/C29H26O3/c1-19-20(2)26-17-18-29(21-9-13-23(30-3)14-10-21,22-11-15-24(31-4)16-12-22)32-28(26)27-8-6-5-7-25(19)27/h5-18H,1-4H3

InChI Key

SQWFNVMZGIOFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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